Fmoc-asp-ofm
Description
Contextualization of Amino Acid Derivatives in Modern Chemical Synthesis
The use of amino acid derivatives is fundamental to modern chemical synthesis, particularly in the pharmaceutical and biochemical sectors. These modified amino acids are essential for building the complex structures of peptides and proteins.
Protected amino acids are indispensable in the synthesis of peptides and proteins, which are vital for a wide range of therapeutic and diagnostic uses. fcad.com The protection of reactive functional groups on amino acids allows for the controlled, stepwise assembly of complex molecules, a foundational process in the development of new drugs and treatments. fcad.com This precision is crucial as even minor impurities can alter a drug's effectiveness or cause adverse effects. fcad.com
Amino acids and their derivatives are not only used in the synthesis of therapeutic proteins but also serve as excipients, stabilizers, and components of drug delivery systems. Their inherent biocompatibility makes them ideal for these roles. oakwoodlabs.com They can enhance the solubility and stability of drugs, which is critical for effective absorption and maintaining the drug's composition. oakwoodlabs.comnih.gov Furthermore, in sustained-release applications, amino acids can help form a matrix that encapsulates the active drug, controlling its release rate and improving patient compliance. oakwoodlabs.com
Aspartic acid derivatives are crucial intermediates in the synthesis of peptides and proteins that contain this specific amino acid. ontosight.ai The use of protecting groups on aspartic acid is essential to prevent its reactive side chain from interfering with the peptide coupling reactions during the elongation of the peptide chain. ontosight.ai A significant challenge in synthesizing peptides containing aspartic acid is the formation of aspartimide, a side reaction that can occur under both acidic and basic conditions. peptide.com This side reaction is particularly prominent in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) due to the repeated use of a piperidine (B6355638) base to remove the Fmoc protecting group. iris-biotech.de Aspartimide formation can lead to the creation of several by-products, complicating the purification process and potentially rendering certain peptide sequences inaccessible. iris-biotech.de To minimize this issue, researchers have developed aspartic acid derivatives with bulky side-chain protecting groups that sterically hinder the formation of the aspartimide ring. iris-biotech.de
Significance of Protected Amino Acids in Pharmaceutical and Biochemical Research
Overview of Fmoc-Asp-OFm as a Key Building Block
This compound stands out as a specialized and valuable building block in the field of peptide chemistry due to its distinct structural properties and broad applicability in research.
This compound is a derivative of aspartic acid where both the alpha-amino group and the alpha-carboxyl group are protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. mdpi.com The "OFm" in its name refers to the 9-fluorenylmethyl ester protecting the alpha-carboxyl group. peptide.com
The systematic chemical name for this compound is (3S)-4-(9H-fluoren-9-ylmethoxy)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid. chemsrc.com It is also referred to by several synonyms, including Fmoc-L-Asp-OFm, N-Fmoc-L-aspartic acid α-9-fluorenylmethyl ester, and Fmoc-L-aspartic acid a-9-fluorenylmethyl ester. peptide.comchemimpex.comusbio.net The D-enantiomer is known as Fmoc-D-Asp-OFm or Fmoc-D-aspartic acid 1-(9H-fluoren-9-ylmethyl) ester.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 187671-16-5 peptide.comusbio.netbiocrick.com |
| Molecular Formula | C33H27NO6 peptide.comscbt.com |
| Molecular Weight | 533.6 g/mol biocrick.comchempep.com |
| Appearance | Powder biocrick.com |
This compound is a versatile reagent with a range of applications in scientific research, primarily centered around peptide and materials science.
Peptide Synthesis : It serves as a crucial building block in the synthesis of peptides, particularly in SPPS, enabling the efficient construction of complex peptide chains. chemimpex.comchemimpex.com
Bioconjugation : The compound is utilized in creating bioconjugates, where it can enhance the stability and solubility of biomolecules, a key factor in developing effective drug delivery systems. chemimpex.comchemimpex.com
Neuroscience Research : It plays a role in the investigation of neurotransmitter pathways, specifically in synthesizing aspartate derivatives to study their influence on neuronal signaling. chemimpex.comchemimpex.com
Hydrogel Formation for Tissue Engineering : this compound has been shown to self-assemble into hydrogels. mdpi.com These hydrogels, which are biocompatible and stable nanostructures, have demonstrated potential as scaffolds for bone tissue engineering. mdpi.comresearchgate.net They can bind to calcium ions and promote mineralization, which in turn enhances their osteoinductive properties. mdpi.comresearchgate.net The resulting hydrogel scaffolds exhibit a Young's modulus that is significantly higher than many natural hydrogels, making them mechanically robust for such applications. researchgate.net
Nucleic Acid-Based Research : In some instances, this compound has been used in the synthesis of modified nucleic acid molecules intended to modulate gene expression. google.com
Structural Features and Nomenclature (e.g., Fmoc-L-Asp-OFm, N-Fmoc-L-aspartic acid α-9-fluorenylmethyl ester)
Evolution of Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)
The development of SPPS by Bruce Merrifield, which earned him the Nobel Prize in 1984, revolutionized peptide synthesis. csbio.compeptide.com This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of protected amino acids. peptide.com Excess reagents and by-products are easily removed by washing, greatly simplifying the purification process. csbio.combachem.com
The original SPPS strategy, often called the Boc/Benzyl method, utilized the t-butoxycarbonyl (Boc) group for temporary protection of the alpha-amino group, which is removed by an acid like trifluoroacetic acid (TFA). csbio.com The side-chain protecting groups and the link to the resin required a much stronger acid, such as hydrofluoric acid (HF), for final cleavage. csbio.com
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in the 1970s marked a significant advancement. peptide.com The Fmoc group is base-labile, typically removed by piperidine, which offered a milder and more orthogonal approach compared to the Boc strategy. bachem.comub.edu The Fmoc/tBu (tert-butyl) strategy became the predominant method for SPPS. bachem.comnih.gov This orthogonal system allows for the removal of the temporary Fmoc group without affecting the acid-labile side-chain protecting groups and the resin linker. ub.edu This flexibility has broadened the scope of SPPS, enabling the synthesis of more complex and modified peptides. bachem.com The high quality and wide availability of Fmoc-protected amino acid building blocks have made Fmoc SPPS the method of choice for both academic research and the industrial production of therapeutic peptides. nih.govnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Fmoc-L-Asp-OFm |
| N-Fmoc-L-aspartic acid α-9-fluorenylmethyl ester |
| Aspartic acid |
| 9-fluorenylmethoxycarbonyl (Fmoc) |
| t-butoxycarbonyl (Boc) |
| Trifluoroacetic acid (TFA) |
| Piperidine |
| tert-butyl (tBu) |
| Fmoc-D-Asp-OFm |
| Fmoc-D-aspartic acid 1-(9H-fluoren-9-ylmethyl) ester |
| (3S)-4-(9H-fluoren-9-ylmethoxy)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
| 9-fluorenylmethyl ester |
Historical Development of Fmoc Chemistry
The journey of peptide synthesis has been marked by continuous innovation in protecting group chemistry. publish.csiro.auresearchgate.net Early "classical" or solution-phase methods were laborious and limited in their application. nih.gov A major breakthrough came with the development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s, a technology that has been continuously refined. publish.csiro.auresearchgate.netpeptide-li.compeptide.com
The first widely adopted Nα-protecting group for SPPS was the acid-labile tert-butyloxycarbonyl (Boc) group. publish.csiro.au However, the Boc strategy had its limitations, including the need for repetitive treatment with strong acid for deprotection, which could lead to the premature removal of side-chain protecting groups and the generation of unwanted byproducts. publish.csiro.aunih.gov The final cleavage step often required the use of harsh and toxic reagents like liquid hydrogen fluoride (B91410) (HF). publish.csiro.auiris-biotech.de
In 1970, Louis A. Carpino introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.govpeptide.com Initially, its advantages were not fully recognized, but by the late 1970s, the Fmoc group was adapted for solid-phase applications, leading to the development of the Fmoc/tBu strategy. nih.govpeptide.com This represented a significant landmark in peptide synthesis, offering a milder and more orthogonal approach compared to the existing Boc-based methods. publish.csiro.auresearchgate.netpeptide-li.com The adoption of Fmoc chemistry grew rapidly, and by the mid-1990s, it had become the predominant method in many laboratories. nih.gov
Orthogonal Protecting Group Schemes and their Advantages
Orthogonal protection is a fundamental strategy in organic synthesis that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. fiveable.me This allows for precise, stepwise manipulation of a molecule with multiple reactive sites, which is crucial for the synthesis of complex molecules like peptides. fiveable.mejocpr.com
In the context of SPPS, an orthogonal protection scheme is essential for building a peptide chain in a controlled manner. powdersystems.comspringernature.com The most common orthogonal strategy in modern SPPS is the Fmoc/tBu (tert-butyl) combination. iris-biotech.de
Key Features of Orthogonal Protection in Fmoc/tBu SPPS:
Temporary Nα-Protection: The Fmoc group protects the α-amino group of the incoming amino acid. iris-biotech.de It is considered a temporary protecting group as it is removed after each coupling step. iris-biotech.de
Permanent Side-Chain Protection: The reactive side chains of amino acids are protected by groups that are stable to the conditions used for Fmoc removal. iris-biotech.depeptide.com In the Fmoc/tBu strategy, acid-labile groups like tert-butyl (tBu), trityl (Trt), and 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) are commonly used. aurigeneservices.com These are considered permanent protecting groups as they remain on the peptide throughout the synthesis and are typically removed during the final cleavage from the solid support. iris-biotech.de
Selective Deprotection: The key advantage is the ability to selectively remove the Fmoc group using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups. iris-biotech.deamericanpeptidesociety.org Conversely, the side-chain protecting groups are removed at the end of the synthesis with a strong acid, such as trifluoroacetic acid (TFA), which does not affect the peptide bonds. powdersystems.comiris-biotech.de
This orthogonality provides greater flexibility in synthesizing complex peptides, including those with post-translational modifications like phosphorylation and glycosylation, as well as for creating peptide libraries. nih.govaurigeneservices.com It also allows for on-resin modifications, such as cyclization or the attachment of labels, by using additional, "semi-permanent" protecting groups that can be removed under a third set of conditions. iris-biotech.depeptide.com
Comparison with Boc-Based Methodologies in Contemporary Research
While Fmoc-based chemistry has become the dominant strategy in SPPS, Boc-based methodologies still hold relevance in specific applications. iris-biotech.deamericanpeptidesociety.org The choice between the two depends on the specific requirements of the peptide being synthesized. creative-peptides.com
| Feature | Fmoc-Based Methodology | Boc-Based Methodology |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Deprotection Condition | Mild base (e.g., piperidine in DMF) americanpeptidesociety.org | Strong acid (e.g., TFA) americanpeptidesociety.org |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) aurigeneservices.com | Acid-labile (e.g., Benzyl-based) researchgate.net |
| Final Cleavage | Strong acid (e.g., TFA) powdersystems.com | Strong acid (e.g., HF) nih.gov |
| Orthogonality | Truly orthogonal system iris-biotech.de | Not truly orthogonal, relies on differential acid lability iris-biotech.deresearchgate.net |
Advantages of Fmoc Chemistry:
Milder Conditions: The use of mild base for deprotection minimizes side reactions and is compatible with a wider range of sensitive and modified amino acids. americanpeptidesociety.orgcreative-peptides.com
True Orthogonality: The distinct chemical nature of the deprotection steps for the Nα- and side-chain protecting groups provides a more robust and flexible synthetic strategy. nih.goviris-biotech.de
Automation-Friendly: The deprotection process releases a fluorene (B118485) group that has a strong UV absorbance, which is useful for real-time monitoring of the synthesis success in automated peptide synthesizers. nih.gov
Wider Availability of Derivatives: A larger variety of non-canonical amino acids and building blocks are available for Fmoc-SPPS. iris-biotech.de
Advantages and Niche Applications of Boc Chemistry:
Reduced Aggregation: For certain "difficult" sequences prone to aggregation, Boc chemistry can sometimes offer better results.
Thioester Synthesis: Boc-SPPS has been traditionally favored for the synthesis of C-terminal peptide thioesters, which are important intermediates for chemical ligation. However, Fmoc-based methods for thioester synthesis have also been developed. nih.govnih.gov
Legacy Protocols: In some cases, established protocols or Drug Master Files (DMFs) may require the use of Boc chemistry. iris-biotech.de
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-4-(9H-fluoren-9-ylmethoxy)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO6/c35-31(36)17-30(32(37)39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,35,36)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVDDDPGTRDTJT-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692810 | |
| Record name | (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187671-16-5 | |
| Record name | (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving Fmoc Asp Ofm
Synthesis of Fmoc-Asp-OFm and Related Aspartic Acid Derivatives
The synthesis of this compound involves a strategic application of protecting group chemistry to the aspartic acid molecule. This process requires the selective protection of the α-amino group and the β-carboxyl group of the side chain to prevent unwanted side reactions during subsequent synthetic steps.
Protection of the Amino Group with Fmoc-Cl or Fmoc-OSu
The initial step in the synthesis is the protection of the α-amino group of aspartic acid. The 9-fluorenylmethoxycarbonyl (Fmoc) group is an ideal choice for this purpose as it is stable under acidic conditions but can be readily removed with a mild base, such as piperidine (B6355638). wikipedia.org This orthogonality is crucial in peptide synthesis strategies that may employ acid-labile protecting groups elsewhere in the molecule.
The Fmoc group is typically introduced using one of two common reagents: 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.org
Fmoc-Cl: This reagent is an acid chloride and reacts with the amino group under Schotten-Baumann conditions, which typically involve a biphasic system with an organic solvent and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). total-synthesis.com While effective, Fmoc-Cl is sensitive to moisture and heat. total-synthesis.com
Fmoc-OSu: This succinimide (B58015) carbonate derivative is now more commonly used due to its increased stability and the fact that its reaction conditions are easier to control, leading to fewer side reactions. total-synthesis.commedchemexpress.com The reaction is generally carried out by adding Fmoc-OSu to a solution of the amino acid in a mixture of water and a base like sodium bicarbonate, followed by stirring at controlled temperatures. enamine.net The use of Fmoc-OSu can also minimize the formation of oligopeptide impurities that can occur with Fmoc-Cl. total-synthesis.com
The choice between Fmoc-Cl and Fmoc-OSu often depends on the specific requirements of the synthesis, with Fmoc-OSu being favored for its higher stability and cleaner reaction profile. total-synthesis.commedchemexpress.com
Esterification of Carboxyl Groups with Fluorenylmethanol (Fm)
Following the protection of the α-amino group, the side-chain β-carboxyl group of aspartic acid is esterified with 9-fluorenylmethanol (also known as 9-hydroxymethylfluorene) to yield the fluorenylmethyl (Fm) ester. researchgate.netnih.gov This protection strategy is advantageous because the Fm ester is stable to acids but can be selectively cleaved under mild, non-hydrolytic basic conditions, often using secondary amines like piperidine. researchgate.netnih.govresearchgate.net
A common method for this esterification is the imidazole-catalyzed transesterification of an active ester of the Nα-protected aspartic acid with 9-fluorenylmethanol. researchgate.netnih.gov Another reported method involves the reaction of Nα-protected amino acids with 9-fluorenylmethylchloroformate, using diisopropylethylamine (DIPEA) as a base and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. researchgate.net This selective protection of the side-chain carboxyl group is critical for directing subsequent reactions, such as peptide bond formation, to the α-carboxyl group.
Optimization of Reaction Conditions for Purity and Yield
A significant challenge during the synthesis and subsequent use of aspartic acid derivatives in peptide synthesis is the formation of aspartimide, a cyclic imide byproduct. chempep.combiotage.comiris-biotech.de This side reaction is catalyzed by both acids and bases and is particularly problematic when the aspartic acid residue is followed by amino acids like glycine, asparagine, or serine. biotage.comiris-biotech.de Aspartimide formation can lead to a mixture of products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their epimers, which are often difficult to separate by chromatography. merckmillipore.com
To enhance the purity and yield of the final peptide, several optimization strategies have been developed. These focus on both the choice of protecting group for the aspartic acid side chain and the modification of reaction conditions during solid-phase peptide synthesis (SPPS).
Alternative Protecting Groups: Increasing the steric bulk of the side-chain ester group can effectively block the intramolecular cyclization that leads to aspartimide formation. biotage.com While the standard tert-butyl (OtBu) group offers some protection, other bulkier groups have been shown to be more effective. chempep.combiotage.com
| Protecting Group | Abbreviation | Key Feature | Effectiveness in Preventing Aspartimide Formation |
|---|---|---|---|
| tert-Butyl | OtBu | Standard, acid-labile protection. peptide.com | Offers sufficient protection in many cases but is prone to aspartimide formation in susceptible sequences. chempep.compeptide.com |
| 3-Methylpent-3-yl | OMpe | Bulky and flexible, offering improved steric hindrance. biotage.comsigmaaldrich.com | Shows significant improvement over OtBu in reducing aspartimide-related byproducts. merckmillipore.comsigmaaldrich.com |
| 2-Phenylisopropyl | O-2-PhiPr | Cleavable with very mild acid (e.g., 1% TFA), offering orthogonal removal. peptide.com | Offers significant protection against aspartimide formation, making it a good choice for cyclic peptides prone to this side reaction. iris-biotech.de |
| 3,4-dihydro-4-oxobenzotriazin-3-ylmethyl | ODmab | Cleaved with hydrazine, orthogonal to Fmoc and tBu. biotage.com | Has been shown to sometimes increase the propensity for aspartimide formation. biotage.com |
| Cyanosulfurylide | CSY | Masks the carboxylate with a C-C bond, stable to all SPPS conditions. nih.gov | Can completely prevent aspartimide formation. iris-biotech.denih.gov The group is removed post-synthesis via oxidation. nih.gov |
| Benzyloxymethyl | OBno | A unique protecting group developed to provide a universal solution. | Demonstrates superior results, reducing aspartimide formation to almost undetectable amounts even in difficult sequences. merckmillipore.com |
Modification of Reaction Conditions: Simply altering the conditions for Fmoc group removal can also significantly suppress aspartimide formation. Strategies include:
Adding 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution. biotage.com
Using a weaker base, such as piperazine (B1678402), for Fmoc removal. biotage.com
Employing dipeptides where the backbone nitrogen of the subsequent residue is protected, for instance, with a 2,4-dimethoxybenzyl (DMB) group, which physically prevents the cyclization reaction. biotage.com
Integration of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound and related derivatives are indispensable building blocks in modern Fmoc-based SPPS, a technique where peptides are assembled sequentially on a solid support. nih.gov
Role as a Key Building Block for Peptide Chain Assembly
The primary role of this compound is to serve as a protected building block for the incorporation of an aspartic acid residue into a growing peptide chain. smolecule.commdpi.com The orthogonal nature of its protecting groups is key to its function. In a typical Fmoc/tBu SPPS strategy, the Nα-Fmoc group is temporary and removed at each cycle with a base, while the side-chain protecting groups (like OtBu) are considered semi-permanent and are removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). uwec.edubiosynth.com
This compound, with its base-labile OFm group, is particularly useful in strategies that require selective deprotection of the side chain while the peptide is still attached to the resin. researchgate.netmdpi.com For example, after the full peptide chain is assembled with an acid-labile N-terminal protecting group (like Boc), the OFm group on the aspartic acid side chain can be selectively removed with piperidine. researchgate.netmdpi.com This unmasks a free carboxyl group, which can then be used for on-resin modifications such as:
Side-chain to side-chain cyclization: Forming a lactam bridge with a deprotected amino side chain (e.g., from a Lys(Fmoc) residue). researchgate.netmdpi.com
Synthesis of branched peptides.
Attachment of labels or other molecules to the peptide side chain.
Coupling Reactions and Reagents Compatibility
Once the Nα-Fmoc group of the resin-bound peptide is removed, the newly liberated free amine is coupled with the next Fmoc-protected amino acid, such as this compound. This involves the activation of the α-carboxyl group of the incoming amino acid to facilitate the formation of a peptide bond. chempep.com A variety of coupling reagents are compatible with Fmoc chemistry.
| Coupling Reagent Class | Examples | Mechanism/Notes |
|---|---|---|
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide) | Often used with an additive like HOBt or Oxyma Pure to suppress racemization and improve efficiency. The urea (B33335) byproduct from DCC is insoluble and must be filtered. chempep.com |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Highly efficient coupling agents that have become very popular in SPPS. chempep.com |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | These reagents convert the Fmoc-amino acid into an active ester in the presence of a base, typically DIPEA. chempep.com They are known for rapid and efficient couplings. |
| Acid Halides | Fmoc-amino acid chlorides | Prepared in situ by reacting the Fmoc-amino acid with reagents like bis(trichloromethyl) carbonate. They are highly reactive and useful for difficult couplings. chempep.com |
The Fmoc protecting group is compatible with these coupling conditions. wikipedia.org However, the choice of base used during the coupling step, such as DIPEA, must be carefully considered, as excessive or strong bases can prematurely cleave the Fmoc group or contribute to side reactions like aspartimide formation. chempep.com The compatibility of the OFm ester group is also crucial; it must remain stable during the repeated coupling and Nα-Fmoc deprotection cycles throughout the synthesis. The OFm group is stable to the acidic conditions used for final cleavage from many resin types and to the neutral or slightly basic conditions of the coupling reaction, but it is labile to the piperidine solution used for Fmoc removal. researchgate.netunits.it This dual-sensitivity to base necessitates a carefully planned synthetic strategy when using this compound, especially in combination with other base-labile groups.
Automated Synthesis Protocols and Large-Scale Production
The Fmoc/tBu strategy, for which derivatives like this compound are relevant, is the predominant method for solid-phase peptide synthesis (SPPS). nih.gov This prevalence has driven the development of sophisticated automated protocols and facilitated the large-scale production of peptides. nih.gov Robotic peptide synthesizers are now standard, capable of automatically performing the repetitive cycles of coupling, washing, and deprotection required to build a peptide chain on a solid support. libretexts.org This automation ensures high yield and minimizes mechanical losses, as the peptide intermediate remains attached to the insoluble polymer resin until the final cleavage step. libretexts.org
For industrial applications, automated peptide synthesizers offer the consistency and optimization of reaction conditions necessary for high-volume, pharmaceutical-grade production. smolecule.comdataintelo.com Automated systems, such as the Liberty Blue™ synthesizer, are frequently used with various deprotection reagents to efficiently produce peptides. researchgate.netfao.org While SPPS is the most common automated method, other innovative techniques like ball-milling have been explored for the solvent-free, large-scale production of short peptides, demonstrating the ongoing evolution of synthesis methodologies. uni-ruse.bg
Deprotection Strategies for Fmoc and OFm Groups
The utility of this compound is defined by the specific chemical lability of its two protecting groups: the Nα-Fmoc group and the side-chain OFm ester. An effective synthesis strategy depends on the controlled and selective removal of these groups at the appropriate stages. In Fmoc-based SPPS, the Nα-protecting group is considered "temporary" and is removed at each cycle, while side-chain protecting groups are typically "permanent" or "semi-permanent," designed to be removed either at the end of the synthesis or at a specific intermediate step for on-resin modifications. iris-biotech.de
Selective Removal of the Fmoc Group (Nα-protection)
The removal of the Nα-Fmoc group is a critical step that must be efficient and clean to ensure the quality of the final peptide. nih.gov The deprotection proceeds via a β-elimination mechanism initiated by a base. springernature.commdpi.com The base abstracts the acidic proton on the fluorene (B118485) ring system, leading to the formation of a reactive dibenzofulvene (DBF) intermediate, which is then trapped by the excess amine to form a stable adduct, driving the reaction to completion. springernature.comuwec.edu
The standard and most widely used reagent for Fmoc deprotection is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.comwikipedia.org However, concerns over piperidine's toxicity and its potential to cause side reactions, such as aspartimide formation, have prompted research into alternatives. researchgate.netnih.govbiotage.com
Several cyclic secondary amines have been investigated as replacements, with 4-methylpiperidine (B120128) (4MP) and piperazine (PZ) emerging as viable options. researchgate.netnih.gov Studies have shown that 4MP and PZ can be used interchangeably with piperidine, often yielding similar purity and yield, with the added benefits of lower toxicity and easier handling. fao.orgnih.gov Among methylpiperidine derivatives, 4-methylpiperidine has been identified as the most effective deprotecting agent. scielo.org.mx Piperazine, being a weaker base, has also been shown to suppress the formation of aspartimide during synthesis. biotage.com For exceptionally rapid deprotection, a combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to remove the Fmoc group in under a minute. rsc.orgrsc.org
| Deprotection Reagent | Typical Concentration | Key Characteristics & Findings | Reference |
|---|---|---|---|
| Piperidine (PP) | 20% in DMF | Standard, highly effective reagent. Can promote aspartimide formation. | mdpi.comwikipedia.org |
| 4-Methylpiperidine (4MP) | 20% in DMF | Effective alternative with comparable performance to piperidine; lower toxicity. Considered the best among methylpiperidine derivatives. | researchgate.netnih.govscielo.org.mx |
| Piperazine (PZ) | 10% w/v in DMF/ethanol | Good alternative, though used at lower concentrations due to solubility. Can reduce aspartimide formation. | nih.govbiotage.com |
| Piperazine / DBU | 5% Piperazine + 2% DBU in DMF | Extremely rapid deprotection, faster than 20% piperidine. | rsc.orgrsc.org |
The rate of Fmoc removal is highly dependent on the base used and its concentration. Kinetic studies allow for a quantitative comparison of different deprotection cocktails. For instance, when using piperidine to deprotect Fmoc-Val-OH in solution, a 1% concentration resulted in only 49.6% elimination after 5 minutes, whereas a 5% or 20% solution achieved complete removal in under 3 minutes. researchgate.net
Comparisons with alternatives reveal nuanced differences. A study comparing 20% piperidine, 20% 4-methylpiperidine, and 10% piperazine showed similar deprotection kinetics for Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH. researchgate.net More dramatic differences are seen with base combinations. Kinetic analysis revealed that a solution of 5% piperazine with 2% DBU had a deprotection half-life (t1/2) of just 4 seconds, significantly faster than 20% piperidine (t1/2 = 28s) or 5% piperidine (t1/2 = 52s). rsc.org This demonstrates that the choice of reagent can be tailored to balance reaction speed, completeness, and the minimization of side reactions.
| Deprotection Reagent | Substrate | Half-life (t1/2) | Reference |
|---|---|---|---|
| 5% Piperazine + 2% DBU | Fmoc-Rink Amide Resin | 4 s | rsc.org |
| 20% Piperidine | Fmoc-Rink Amide Resin | 28 s | rsc.org |
| 5% Piperidine | Fmoc-Rink Amide Resin | 52 s | rsc.org |
| 2% Piperazine | Fmoc-Rink Amide Resin | 139 s | rsc.org |
| 5% Piperidine | Fmoc-Val-OH | > 99% completion in 3 min | researchgate.net |
Use of Piperidine and its Alternatives (e.g., piperazine, 4-methylpiperidine)
Cleavage of the OFm Ester (Side-chain protection)
The 9-fluorenylmethyl (OFm) ester is a base-labile protecting group. bachem.com Critically, it is cleaved under the same conditions used to remove the Nα-Fmoc group—treatment with piperidine in DMF. bachem.comresearchgate.net This characteristic is central to its strategic application. For example, in synthetic schemes where both the α-amine and the side-chain carboxyl group must be deprotected simultaneously, such as prior to an on-resin, side-chain-to-side-chain cyclization, this compound is an ideal building block. researchgate.netthieme-connect.de The treatment with piperidine removes both protecting groups, liberating the two functional moieties required to form a lactam bridge. thieme-connect.de
The concept of orthogonality in protecting groups is crucial for complex peptide synthesis. iris-biotech.depeptide.com While both the Fmoc and OFm groups are labile to piperidine, they exhibit stability towards other reagents, which allows for selective manipulations. The OFm group is stable under the acidic conditions typically used to cleave t-butyl-based protecting groups or some resins (e.g., TFA). units.it It is also stable to the non-nucleophilic base diisopropylethylamine (DIEA), which is often used during coupling steps. researchgate.net
The primary lability of the OFm group is to secondary amines like piperidine. researchgate.net Although this means it is not orthogonal to the Fmoc group in the strictest sense, a degree of selective removal may be achievable. One report suggests that by carefully controlling the piperidine concentration and reaction time, it is possible to selectively remove the Fmoc group without cleaving the OFm ester. google.com Furthermore, the stability of the OFm group can be sensitive to other strong reagents and conditions. In one study, the OFm group was found to be prematurely cleaved by hydrogen fluoride (B91410) (HF) at 0-2°C but remained stable when the cleavage was performed at -5°C or -20°C, highlighting the importance of temperature control when using harsh cleavage cocktails. nih.gov
Minimization and Mitigation of Aspartimide Formation and Other Side Reactions
A significant challenge in peptide synthesis involving aspartic acid is the formation of aspartimide, a cyclic succinimide derivative. biotage.comiris-biotech.deiris-biotech.de This side reaction can lead to a variety of unwanted by-products, impacting the purity and yield of the final peptide. iris-biotech.deiris-biotech.de
Understanding Aspartimide Rearrangement Mechanism
Aspartimide formation is a notorious side reaction in peptide synthesis. researchgate.net It occurs through an intramolecular cyclization where the nitrogen atom of the succeeding peptide bond attacks the side-chain carbonyl carbon of the aspartyl residue. iris-biotech.deiris-biotech.de This reaction is catalyzed by both acids and bases, making it a concern during both Fmoc deprotection (basic conditions) and final cleavage from the resin (acidic conditions). iris-biotech.de
The reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Asp sequences being particularly susceptible. researchgate.netiris-biotech.de The resulting five-membered succinimide ring is unstable and can undergo several transformations. iris-biotech.deiris-biotech.de It can be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide. rsc.org Additionally, the aspartimide intermediate is prone to epimerization at the α-carbon, leading to the formation of D-aspartyl peptides. iris-biotech.demerckmillipore.com When piperidine is used for Fmoc deprotection, it can also attack the aspartimide ring, forming piperidide adducts. iris-biotech.de
Impact of Aspartimide Formation on Peptide Purity and Yield
The formation of aspartimide and its subsequent by-products significantly compromises the quality of the synthesized peptide. iris-biotech.deiris-biotech.de This side reaction can lead to a mixture of up to nine different undesired products. iris-biotech.demerckmillipore.com
The resulting impurities, particularly the β-aspartyl and epimerized α-aspartyl peptides, often have the same mass and similar chromatographic retention times as the target peptide, making their separation by HPLC extremely difficult, if not impossible. biotage.comiris-biotech.demerckmillipore.com This co-elution can render certain peptide sequences inaccessible and makes the presence of these impurities hard to detect. iris-biotech.demerckmillipore.com Consequently, aspartimide formation leads to reduced yields of the desired peptide and increases the time and cost associated with purification. iris-biotech.de This is a major consideration in the manufacturing of peptide-based active pharmaceutical ingredients (APIs). merckmillipore.com
Strategies to Suppress Aspartimide Formation
Given the detrimental effects of aspartimide formation, various strategies have been developed to minimize this side reaction.
One of the most effective strategies to suppress aspartimide formation is to increase the steric bulk of the protecting group on the aspartic acid side chain. biotage.comiris-biotech.de Bulky protecting groups physically obstruct the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus hindering the formation of the succinimide ring. biotage.com
Several bulky protecting groups have been developed and have shown significant improvements over the standard tert-butyl (OtBu) group. biotage.comresearchgate.net These include:
3-methylpent-3-yl (OMpe) biotage.comcem.com
3-ethyl-3-pentyl (OEpe) rsc.org
1,1-diisopropyl-1-ethyl researchgate.net
2-phenylisopropyl researchgate.net
2,3,4-trimethylpent-3-yl (Die) biotage.com
Fmoc-Asp(OBno)-OH merckmillipore.com
While these bulky groups are effective, they can also be more expensive and may lead to lower coupling efficiency due to their hydrophobicity. researchgate.net An interesting development is the cyanosulfurylide (CSY) protecting group, which completely suppresses aspartimide formation and improves solubility. iris-biotech.denih.goviris-biotech.de
| Protecting Group | Effectiveness in Suppressing Aspartimide Formation | Reference |
|---|---|---|
| 3-methylpent-3-yl (OMpe) | Provides good protection against base-catalyzed aspartimide formation. Reduces aspartimide formation compared to OtBu. | cem.comresearchgate.net |
| Fmoc-Asp(OBno)-OH | Significantly reduces aspartimide formation to almost undetectable amounts, even in difficult sequences like Asp-Gly. | merckmillipore.com |
| Cyanosulfurylide (CSY) | Completely suppresses aspartimide formation and improves solubility. | iris-biotech.denih.goviris-biotech.de |
Altering the conditions for the removal of the N-terminal Fmoc protecting group is another key strategy to mitigate aspartimide formation. biotage.com Since piperidine, a strong base, promotes this side reaction, modifications to the deprotection cocktail can have a significant impact. iris-biotech.de
Common modifications include:
Addition of an acid: Adding a weak acid, such as 0.1 M hydroxybenzotriazole (HOBt) or formic acid, to the piperidine solution can significantly reduce aspartimide formation. biotage.comrsc.org However, HOBt is explosive in its anhydrous form. biotage.com
Using a weaker base: Replacing piperidine with a weaker base like piperazine or morpholine (B109124) can also suppress the side reaction. biotage.comiris-biotech.de However, these weaker bases may not be efficient enough for complete Fmoc removal in all cases. iris-biotech.de Dipropylamine (DPA) has been reported as an alternative that reduces aspartimide formation compared to piperidine, especially at higher temperatures. acs.org
Optimized base/additive combinations: A mixture of 5% piperazine and 1% DBU has been explored, but can lead to significant aspartimide formation. rsc.org Adding 1% formic acid to this mixture was shown to minimize the side reaction. rsc.org
| Fmoc-Removal Condition | Effect on Aspartimide Formation | Reference |
|---|---|---|
| 20% Piperidine in DMF | Standard condition, but can promote aspartimide formation. | wikipedia.orgresearchgate.net |
| 20% Piperidine in DMF with 0.1 M HOBt | Significantly reduces aspartimide formation. | biotage.com |
| Piperazine (weaker base) | Suppresses aspartimide formation but may lead to incomplete Fmoc removal. | biotage.com |
| Dipropylamine (DPA) | Strongly reduces aspartimide formation compared to piperidine, especially at elevated temperatures. | acs.org |
| 5% Piperazine + 1% DBU + 1% Formic Acid in DMF | Minimizes aspartimide formation. | rsc.org |
Backbone Protection Strategies
A significant challenge in solid-phase peptide synthesis (SPPS) involving aspartic acid (Asp) residues is the formation of aspartimide, a mass-neutral side reaction that is difficult to resolve chromatographically. biotage.com This intramolecular cyclization can occur at any point after the Asp residue has been incorporated into the peptide chain. biotage.com The reaction is catalyzed by both acids and bases and involves the nucleophilic attack of the peptide bond nitrogen on the side-chain ester of the aspartate. iris-biotech.de This leads to the formation of a succinimide ring, which can subsequently hydrolyze to yield a mixture of the desired α-peptide and the undesired β-peptide, often with racemization at the α-carbon. iris-biotech.depeptide.com
The use of Fmoc-Asp(OFm)-OH, where the β-carboxyl group is protected by the 9-fluorenylmethyl (OFm) ester, is one approach to manage these side reactions. The OFm group is base-labile, offering an orthogonal protection strategy in Boc-based SPPS. uwec.edu However, in the more common Fmoc-based SPPS, where the standard side-chain protecting group for Asp is tert-butyl (OtBu), aspartimide formation remains a significant concern, particularly in sequences like Asp-Gly, Asp-Asn, and Asp-Arg. iris-biotech.deuwec.edu
Several strategies have been developed to suppress or eliminate this problematic side reaction. These can be broadly categorized into modification of deprotection conditions and the use of sterically hindered side-chain protecting groups.
Modification of Fmoc-Deprotection Conditions: Minor adjustments to the standard Fmoc deprotection reagent (typically 20% piperidine in DMF) can significantly reduce the rate of aspartimide formation.
Acidic Additives: The addition of a small quantity of an organic acid, such as formic acid, to the piperidine solution has been shown to suppress aspartimide formation. peptide.comresearchgate.net Similarly, adding 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can also reduce the side reaction. biotage.com
Weaker Bases: Utilizing a weaker base like piperazine for Fmoc removal can also suppress aspartimide formation, although neither of these methods completely eliminates the side reaction. biotage.com
Sterically Hindered Side-Chain Protecting Groups: A more robust strategy involves replacing the standard OtBu group with a bulkier ester group on the Asp side chain. The increased steric hindrance physically blocks the peptide backbone nitrogen from attacking the side-chain carbonyl, thus preventing the initial cyclization to the succinimide intermediate. biotage.com Several such groups have been investigated and proven effective.
| Protecting Group | Name | Efficacy |
| OMpe | 3-methylpent-3-yl | Offers considerably more protection against aspartimide formation than the OtBu group. researchgate.net |
| OEpe | 3-ethylpent-3-yl | Provides significant protection against aspartimide-related by-products compared to OtBu. iris-biotech.de |
| O-1-Ada | 1-adamantyl | Used to minimize the aspartimide side reaction. uwec.edu |
| Die | 2,3,4-trimethylpent-3-yl | Has shown improvements over t-butyl protected Asp. biotage.com |
Research has demonstrated that simply increasing steric bulk is not sufficient; the protecting group must also possess some flexibility to effectively prevent the rearrangement. biotage.com For instance, while bulky groups like OMpe and Die are effective, very large and conformationally restrained protecting groups have shown less success. biotage.com The most effective method to completely prevent aspartimide formation is to protect the amide nitrogen of the subsequent amino acid residue, often by using pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb is a dimethoxybenzyl group. biotage.comresearchgate.net
Control of Epimerization and Racemization
Epimerization and racemization are base-catalyzed side reactions that can compromise the stereochemical integrity of amino acid residues during peptide synthesis. researchgate.net For aspartic acid derivatives, the formation of an aspartimide intermediate is a primary pathway to racemization, as the intermediate can open to form both D- and L-peptides. iris-biotech.de
The control of stereochemistry is therefore closely linked to the prevention of aspartimide formation. Strategies that minimize aspartimide formation, such as the use of sterically hindered side-chain protecting groups (e.g., OMpe, OEpe), also effectively suppress epimerization. researchgate.net
Beyond aspartimide-mediated pathways, the conditions used during coupling and deprotection steps are critical for preserving the desired stereoconfiguration. For derivatives like this compound, where the α-amino group is protected by Fmoc and the side chain by OFm, the choice of base and reaction temperature during subsequent synthetic steps is crucial.
Research on the related compound Boc-D-Asp(OFm)-OH highlights the impact of reaction conditions on maintaining enantiomeric purity. These findings provide valuable insights applicable to Fmoc-protected analogues.
| Parameter | Condition | Effect on Stereochemical Purity |
| Base | Use of mild bases like Diisopropylethylamine (DIPEA). | Outperforms stronger bases (e.g., triethylamine) in retaining the desired stereochemistry. |
| Temperature | Maintaining low temperatures (0–5°C) during coupling reactions. | Significantly reduces the rate of epimerization, leading to higher enantiomeric excess. |
The following table presents data on the impact of specific reaction conditions on the enantiomeric excess (EE) observed during the synthesis of an Asp derivative, illustrating the importance of optimized conditions.
| Base | Temperature | Solvent | Enantiomeric Excess (EE) (%) |
| DIPEA | 0°C | DCM | 98.5 |
| Triethylamine | 25°C | DMF | <95 (inferred) |
By carefully selecting milder bases and maintaining low temperatures, particularly during the activation and coupling of the amino acid, the risk of epimerization can be substantially minimized, ensuring the stereochemical integrity of the final peptide product.
Applications and Advanced Research Trajectories of Fmoc Asp Ofm
Fmoc-Asp-OFm in the Synthesis of Biologically Active Peptides and Therapeutics
The precise architecture of this compound, where the alpha-amino group is protected by an Fmoc group and the beta-carboxyl group of the aspartic acid side chain is protected as a 9-fluorenylmethyl ester (OFm), makes it a valuable reagent in solid-phase peptide synthesis (SPPS). smolecule.comwikipedia.orgpeptide.com The use of Fmoc as a temporary protecting group for the N-terminus is a cornerstone of modern peptide chemistry, favored for its stability under acidic conditions and its straightforward removal with a mild base like piperidine (B6355638). wikipedia.org
Peptides are a crucial class of therapeutics, and their development often relies on the ability to synthesize complex sequences with high purity. metu.edu.trsigmaaldrich.com this compound serves as a specialized building block for incorporating aspartic acid into peptide chains. smolecule.com The dual-protection scheme allows for controlled, selective reactions during the step-by-step assembly of peptides, which is critical for creating novel therapeutic agents with specifically designed properties. smolecule.comdataintelo.com By facilitating the precise insertion of aspartic acid, this compound aids in the construction of a wide range of peptide-based drugs and bioconjugates. metu.edu.tr The ability to modify peptides and attach other molecules (bioconjugation) is essential for improving their therapeutic properties, and protected amino acids like this compound are instrumental in these synthetic strategies. nih.gov
The synthesis of complex peptides, such as cyclic peptides, requires an orthogonal protection strategy, where different protecting groups can be removed selectively without affecting others. google.com The Fmoc and OFm groups, while both base-labile, can be cleaved under different conditions or at different stages of a synthesis. wikipedia.orggoogle.com This control is particularly important when dealing with aspartic acid, as its side chain can participate in undesirable reactions, leading to the formation of aspartimide. sigmaaldrich.com Aspartimide formation is a significant side reaction that can compromise the purity and chiral integrity of the final peptide. sigmaaldrich.com The use of specific side-chain protecting esters like OFm helps to minimize such side reactions, enabling the successful synthesis of intricate and well-defined peptide architectures, including head-to-tail cyclic peptides. smolecule.comgoogle.comresearchgate.net
A notable application of this compound is in the synthesis of cyclic dipeptides containing aspartic acid. google.com A patented method describes a process where Fmoc-Asp(OtBu)-OH is first condensed with 9-fluorenylmethanol to produce Fmoc-Asp(OtBu)-OFm. Subsequently, the side-chain tert-butyl (OtBu) group is removed using trifluoroacetic acid to yield the key intermediate, this compound. google.com This intermediate is then anchored to a resin via its side-chain carboxyl group, and following the removal of the N-terminal Fmoc group, an intramolecular cyclization is performed on the solid support to produce the desired cyclic dipeptide. google.com This strategy highlights how the specific protection offered by this compound is leveraged to direct the synthesis towards a complex final product.
Creation of Complex Peptide Sequences with Controlled Properties
Self-Assembly and Material Science Applications of this compound
Beyond its role in peptide synthesis, this compound is itself a fascinating building block for the creation of functional biomaterials. The presence of two aromatic Fmoc moieties on a single amino acid drives self-assembly into ordered nanostructures, which can form hydrogels with properties suitable for biomedical applications. mdpi.comnih.gov
This compound has been shown to self-assemble into stable hydrogels through a solvent-switch method. mdpi.com When dissolved in a "good" solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted with a "bad" solvent like water, the molecules organize themselves to minimize unfavorable interactions. mdpi.com This process is driven by non-covalent forces, primarily π-π stacking interactions between the large, aromatic Fmoc groups and hydrogen bonding. researchgate.netnih.gov The self-assembly leads to the formation of long, entangled nanofibers with diameters ranging from 50 to 200 nm. mdpi.com This fibrous three-dimensional network effectively traps water molecules, resulting in the formation of a hydrogel. nih.gov These hydrogels exhibit notable mechanical properties, with a Young's modulus reported to be around 50 kPa, making them significantly more rigid than many other natural hydrogels. mdpi.com
| Property | Value | Source |
| Gelation Concentration | 3 mg/mL | mdpi.com |
| Nanofiber Diameter | 50 - 200 nm | mdpi.com |
| Young's Modulus | ~50 kPa | mdpi.com |
| Assembly Method | Solvent-Switch (DMSO/Water) | mdpi.com |
This table summarizes the physical properties of hydrogels formed from the self-assembly of this compound as reported in the literature.
The hydrogels formed from this compound are highly promising for applications in tissue engineering and regenerative medicine, particularly for bone repair. mdpi.comresearchgate.net These materials are biocompatible and create a scaffold that mimics the natural extracellular matrix, which can support cell attachment, proliferation, and differentiation. mdpi.commdpi.comnih.gov
A key feature for bone tissue engineering is the presence of the acidic aspartate residue, which provides binding sites for calcium ions. mdpi.comnih.gov When these hydrogels are formed in the presence of calcium chloride, they effectively sequester calcium ions. mdpi.com These calcium-rich sites can then act as nucleation points for the deposition of calcium phosphate (B84403), the primary mineral component of bone. mdpi.comnih.gov This process of biomineralization enhances the mechanical stability of the scaffold and creates an osteoinductive environment that promotes the differentiation of pre-osteoblastic cells into mature bone cells. mdpi.com Research has demonstrated that these mineralized hydrogels support the adhesion, viability, and osteogenic response of bone-forming cells, making this compound a valuable component for developing advanced biomaterials for bone regeneration. mdpi.comnih.govnih.gov
Biomaterial Development for Tissue Engineering and Regenerative Medicine
Scaffold Design and Biomineralization
This compound is instrumental in the design of hydrogel scaffolds for tissue engineering, with a particular focus on biomineralization for bone regeneration. mdpi.comresearchgate.net The self-assembly of this molecule, driven by a balance of aromatic π-π stacking from the Fmoc groups, hydrogen bonding, and hydrophobic effects, results in the formation of stable, nanofibrous hydrogel networks. researchgate.netresearchgate.net These hydrogels can be formed using a simple solvent-switch method, where a solution of this compound in a "good solvent" like dimethyl sulfoxide (DMSO) is introduced to a "bad solvent" such as water, triggering self-organization into a hydrogel. mdpi.comresearchgate.net
The resulting hydrogels exhibit interconnected pore structures and can be engineered to have a Young's modulus exceeding 50 kPa, which is significantly higher than many natural hydrogels and comparable to stiff cartilage and precalcified bone. mdpi.comresearchgate.net This mechanical stability is crucial for supporting cell growth and tissue formation. mdpi.com
A key feature of this compound hydrogels is their ability to promote biomineralization, the process of forming inorganic minerals, which is fundamental to bone formation. mdpi.comresearchgate.net The aspartic acid residue, with its carboxylic acid side chain, provides binding sites for calcium ions. mdpi.com This capacity to sequester calcium ions can be leveraged to create a mineralized matrix. When these hydrogels are formed in the presence of calcium chloride (CaCl2) and subsequently exposed to phosphate sources, they can induce the nucleation and growth of calcium phosphate crystals, mimicking the natural process of bone mineralization. mdpi.com This bioactivity, or the ability to induce mineralization, is a critical attribute for bone-substituting materials. mdpi.com The presence of this mineralized matrix has been shown to stimulate pre-osteoblastic cells to differentiate into an osteoblastic phenotype, a key step in bone regeneration. mdpi.comresearchgate.net
Table 1: Mechanical and Biomineralization Properties of this compound Hydrogels
| Property | Value/Observation | Significance in Scaffold Design |
|---|---|---|
| Young's Modulus | > 50 kPa mdpi.comresearchgate.net | Provides mechanical stiffness comparable to native precalcified bone, offering structural support for tissue regeneration. mdpi.com |
| Structure | Nanofibrous network with interconnected pores mdpi.comresearchgate.net | Mimics the extracellular matrix, facilitating nutrient transport and cell infiltration. nih.govnih.gov |
| Formation Method | Solvent-switch induced self-assembly mdpi.comresearchgate.net | Allows for straightforward and controllable fabrication of hydrogel scaffolds. |
| Calcium Binding | Carboxylic acid groups on aspartic acid act as nucleation sites for calcium ions. mdpi.com | Initiates the process of biomineralization, essential for bone tissue engineering. mdpi.com |
| Mineralization Potential | Forms calcium phosphate crystals in the presence of calcium and phosphate ions. mdpi.com | Creates a bioactive and osteoinductive environment that promotes bone cell differentiation. mdpi.comresearchgate.net |
Cell Adhesion, Proliferation, and Differentiation on this compound Hydrogels
The utility of this compound hydrogels extends to supporting critical cellular processes such as adhesion, proliferation, and differentiation, which are fundamental for tissue engineering applications. mdpi.com The three-dimensional, nanofibrous architecture of these hydrogels provides a suitable environment that mimics the natural extracellular matrix (ECM), promoting cell-matrix and cell-cell interactions. nih.govnih.gov
Research has demonstrated that pre-osteoblastic cells can successfully adhere to and proliferate on this compound-based hydrogels. mdpi.comresearchgate.net The fibrillar morphology of the hydrogel, combined with its three-dimensional structure, allows for the diffusion of essential nutrients and osteogenic stimuli to the adhered cells. mdpi.com This environment is conducive to cell growth and the eventual formation of a functional tissue.
Furthermore, these hydrogels have been shown to be osteoinductive, meaning they can stimulate the differentiation of precursor cells into bone-forming cells (osteoblasts). mdpi.comresearchgate.net The mineralized matrix created within the hydrogel, as a result of calcium and phosphate deposition, plays a crucial role in this process. mdpi.com The presence of calcium phosphate minerals has a known osteoconductive and osteoinductive effect on osteoblast precursor cells. researchgate.net Studies have shown increased alkaline phosphatase (ALP) activity in pre-osteoblastic cells cultured on these hydrogels, a key marker of osteogenic differentiation. mdpi.com
Table 2: Cellular Response to this compound Hydrogels
| Cellular Process | Observation | Implication for Tissue Engineering |
|---|---|---|
| Cell Adhesion | Pre-osteoblastic cells adhere well to the hydrogel surface. mdpi.comresearchgate.net | Essential first step for cell survival and subsequent proliferation and differentiation. nih.gov |
| Cell Proliferation | The hydrogel supports the growth and multiplication of adhered cells. mdpi.comresearchgate.net | Enables the generation of a sufficient cell population to form new tissue. |
| Cell Differentiation | Promotes the differentiation of pre-osteoblastic cells into osteoblasts, indicated by increased ALP activity. mdpi.com | Demonstrates the osteoinductive potential of the hydrogel, crucial for bone regeneration. researchgate.net |
Analytical and Mechanistic Studies Utilizing this compound
Beyond its role in biomaterials, this compound and related Fmoc-protected amino acids are central to various analytical techniques and mechanistic investigations in peptide chemistry.
Monitoring of Peptide Synthesis Progress (e.g., UV spectroscopy of Dibenzofulvene byproduct)
In solid-phase peptide synthesis (SPPS), the Fmoc protecting group is widely used due to its stability under acidic conditions and its facile removal by a weak base, typically piperidine. wikipedia.org A key advantage of the Fmoc group is the ability to monitor the progress of the deprotection step in real-time. wikipedia.orgresearchgate.net
The cleavage of the Fmoc group proceeds via a base-catalyzed β-elimination reaction, which liberates the N-terminal amine of the growing peptide chain and produces a byproduct called dibenzofulvene (DBF). scholaris.ca This DBF molecule subsequently reacts with the piperidine base to form a stable piperidine-dibenzofulvene adduct. wikipedia.orgiris-biotech.de This adduct has a strong ultraviolet (UV) absorbance at specific wavelengths, typically around 301 nm. researchgate.netiris-biotech.de
By measuring the UV absorbance of the solution flowing from the synthesis reactor, the amount of released Fmoc group can be quantified. researchgate.net This allows for an estimation of the efficiency of the deprotection step and, consequently, the preceding coupling reaction. researchgate.net A consistent or increasing absorbance signal from one cycle to the next generally indicates successful coupling and deprotection, while a decreasing signal can point to "difficult sequences" where coupling efficiency is low due to factors like peptide aggregation. researchgate.net This UV monitoring technique is a powerful tool for optimizing synthesis protocols and ensuring the quality of the final peptide product. iris-biotech.de
Chromatographic Analysis of Products and By-products (e.g., RP-HPLC, HPLC-MS)
Chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and HPLC coupled with Mass Spectrometry (HPLC-MS), are indispensable for the analysis of products and by-products in peptide synthesis involving this compound and other Fmoc-protected amino acids. mdpi.comresearchgate.netnih.gov
RP-HPLC is routinely used to assess the purity of the crude peptide product after cleavage from the solid support. researchgate.netrsc.org It separates the target peptide from deletion sequences (peptides missing one or more amino acids), incompletely deprotected peptides, and other impurities generated during synthesis. nih.govrsc.org The high purity of commercially available Fmoc amino acids, often exceeding 99% by RP-HPLC, is crucial for minimizing the incorporation of impurities into the growing peptide chain. nih.gov Furthermore, RP-HPLC can be used to analyze the kinetics of the Fmoc removal reaction itself by quantifying the disappearance of the Fmoc-protected amino acid and the appearance of the DBF byproduct over time. researchgate.net
HPLC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing a powerful tool for both quantification and identification of synthesis products. mdpi.comnih.gov This technique is essential for confirming the molecular weight of the desired peptide and for identifying the nature of any by-products, such as those resulting from aspartimide formation, a common side reaction involving aspartic acid residues during Fmoc-SPPS. mdpi.com
Investigation of Peptide-Based Catalysts and Biochemical Processes
This compound and similar protected amino acids serve as crucial building blocks in the synthesis of peptides designed to act as catalysts or to probe biochemical processes. smolecule.comnih.gov The ability to incorporate aspartic acid with its functional side chain into a peptide sequence in a controlled manner is vital for creating peptide-based enzymes (peptidases) or catalysts for various chemical transformations. smolecule.comnih.gov
For instance, peptides containing aspartic acid have been developed as catalysts for asymmetric epoxidation reactions. nih.gov In these systems, the carboxylic acid side chain of the aspartic acid residue plays a key role in the catalytic cycle. nih.gov The synthesis of libraries of such peptide catalysts, often using a one-bead-one-compound (OBOC) approach, allows for the rapid screening and discovery of new and efficient catalysts. nih.gov The use of Fmoc-Asp(OFm)-OH in the final coupling step of such a synthesis allows for the selective deprotection of the aspartic acid side chain, making it available for catalysis while the peptide remains attached to the solid support for screening. nih.gov
Furthermore, peptides synthesized using building blocks like this compound can be used as probes to study the activity of enzymes such as aspartic acid proteases. smolecule.com By designing specific peptide sequences that can be cleaved by these enzymes, researchers can gain insights into their function and role in biological pathways. smolecule.com
Future Directions and Emerging Research Areas
The unique properties of this compound position it at the forefront of several emerging research areas. The development of more sophisticated biomaterials for regenerative medicine remains a key future direction. This includes the design of multi-functional hydrogels that not only promote biomineralization but also incorporate other bioactive molecules, such as growth factors or adhesion motifs, to create more complex and effective tissue scaffolds. nih.govnih.gov The injectable nature of these self-assembling hydrogels also opens up possibilities for minimally invasive therapeutic applications. mdpi.com
In the realm of peptide synthesis and catalysis, there is ongoing research into developing novel protecting group strategies and synthetic methodologies to overcome challenges such as aspartimide formation and the synthesis of "difficult" peptide sequences. rsc.org The use of this compound and its analogues in the creation of larger and more complex peptide-based catalysts with enhanced activity and selectivity is an active area of investigation. nih.gov
Furthermore, the application of Fmoc-derivatized amino acids in analytical chemistry is expanding. The high sensitivity and selectivity offered by techniques like HPLC-MS for the detection of Fmoc-labeled compounds are being exploited for detailed amino acid profiling in complex biological samples. nih.gov As research in proteomics, drug discovery, and materials science continues to advance, the demand for versatile building blocks like this compound is expected to grow, driving further innovation in its synthesis and application. 360iresearch.comdataintelo.com
Novel Protecting Group Designs for Enhanced Stability and Selectivity
The choice of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS), directly impacting the stability of the growing peptide chain and the selectivity of chemical modifications. The design of this compound, where the α-carboxyl is protected by a 9-fluorenylmethyl (Fm) ester, represents a strategic choice for achieving specific synthetic outcomes, particularly on-resin cyclization.
The fluorenylmethyl ester (OFm) group is base-labile and can be cleaved under similar conditions as the Nα-Fmoc group, typically using piperidine. mdpi.com This property is central to its utility. In contrast to the more common tert-butyl (tBu) side-chain protection for aspartic acid, which is acid-labile, the OFm group provides an orthogonal handle. iris-biotech.de This orthogonality is key: it allows for the selective deprotection of either the N-terminus (Fmoc) or a side-chain attachment point without affecting the other acid-labile protecting groups common in Fmoc/tBu synthesis. iris-biotech.de
Research into alternative protecting groups for the aspartic acid side chain aims to mitigate side reactions, most notably aspartimide formation. ethz.ch This deleterious reaction is promoted by repeated exposure to the basic conditions used for Fmoc deprotection and can lead to impurities that are difficult to separate from the target peptide. peptide.com While this compound is not designed to prevent aspartimide formation at the beta-carboxyl group, the principles of using specialized protecting groups are highly relevant. For instance, bulky ester groups like 3-methyl-3-pentyl (OMpe) and 2-phenylisopropyl (O-2-PhiPr) have been developed to offer significant steric hindrance, thereby reducing the rate of aspartimide formation compared to the standard OtBu group. sigmaaldrich.comsigmaaldrich.com Another innovative approach involves the use of 9-benzyloxynonane (OBno) or cyanosulfurylides (CSY) as protecting groups, which have shown remarkable efficacy in suppressing this side reaction even in challenging sequences. ethz.chsigmaaldrich.com
The "design" aspect of this compound, therefore, lies in the deliberate choice of the OFm group to enable a specific synthetic route (side-chain anchoring and cyclization) that would be impossible with standard acid-labile protecting groups. The stability and selectivity it affords are tailored to this specific purpose.
Table 1: Comparison of Aspartic Acid Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Condition | Key Features & Applications |
| tert-Butyl ester | OtBu | Strong Acid (e.g., TFA) | Standard, acid-labile side-chain protection. Prone to aspartimide formation. iris-biotech.depeptide.com |
| 9-Fluorenylmethyl ester | OFm | Base (e.g., 20% Piperidine/DMF) | Base-labile; orthogonal to acid-labile groups. Used for side-chain anchoring and on-resin cyclization. mdpi.comnih.gov |
| 3-methyl-3-pentyl ester | OMpe | Strong Acid (e.g., TFA) | Bulky group that reduces aspartimide formation compared to OtBu. sigmaaldrich.com |
| 9-benzyloxynonane | OBno | Strong Acid (e.g., TFA) | Provides superior suppression of aspartimide formation, even in Asp-Gly sequences. sigmaaldrich.com |
| 2-phenylisopropyl ester | O-2-PhiPr | Mild Acid (e.g., 1% TFA) | Offers protection against aspartimide formation and allows for selective deprotection under mild acid conditions. sigmaaldrich.com |
Integration with Advanced Automated Synthesis Platforms
The evolution of automated peptide synthesizers has revolutionized peptide chemistry, enabling the rapid and reliable production of complex peptides. beilstein-journals.org The Fmoc/tBu protecting group strategy is the cornerstone of modern automated SPPS due to its use of milder reaction conditions compared to the older Boc/Bzl strategy, which requires harsh acids like hydrofluoric acid (HF). nih.govnih.gov
This compound is fully compatible with and readily integrated into advanced automated synthesis platforms. These instruments perform the repetitive cycles of deprotection, washing, coupling, and washing required for chain elongation. nih.gov The key features of this compound that facilitate this integration include:
Fmoc Nα-Protection: As an Fmoc-protected amino acid, it is a standard building block for any synthesizer configured for Fmoc chemistry. molport.com
UV Monitoring: Automated synthesizers often utilize in-line UV detectors to monitor the concentration of the dibenzofulvene-piperidine adduct released during the Fmoc deprotection step. nih.govnih.gov This provides real-time feedback on the efficiency of each coupling cycle, a feature that works seamlessly with this compound.
Orthogonality: Advanced synthesis often involves on-resin modifications, such as cyclization or branching. The ability to selectively deprotect a group on the solid support is crucial. Automated protocols can be programmed to include a special step—for example, treating the resin with a base to remove the OFm group from an anchored this compound residue—to prepare the peptide for a subsequent automated or manual cyclization step. mdpi.com
Recent advancements in automated synthesis, such as microwave-assisted SPPS and flow-based systems, further enhance the use of specialized derivatives like this compound. Microwave energy can accelerate coupling and deprotection steps, reducing synthesis time and potentially minimizing side reactions. beilstein-journals.org Flow chemistry platforms, which continuously pass reagents over the solid support, offer precise control over reaction conditions and can be coupled with machine learning algorithms to optimize synthesis protocols in real-time based on analytical data. nih.gov The predictable chemical properties of this compound make it well-suited for these highly controlled and data-driven synthesis environments.
Exploration of this compound in Combinatorial Chemistry and Peptide Library Generation
Combinatorial chemistry is a powerful technology for drug discovery, allowing for the synthesis and screening of vast numbers of compounds to identify new therapeutic leads. qyaobio.com Peptide libraries, in particular, are instrumental in mapping protein-protein interactions, identifying enzyme substrates, and discovering novel peptide-based drugs. researchgate.net
This compound is a uniquely valuable tool for generating specific types of peptide libraries, especially head-to-tail cyclic peptide libraries. nih.gov The conventional method for making cyclic peptides involves synthesizing a linear precursor, cleaving it from the resin, and then performing a final cyclization step in solution—a process that is often inefficient and difficult to apply to a library format.
The use of this compound enables a more elegant and efficient on-resin cyclization strategy. The synthesis proceeds as follows:
Anchoring: this compound is attached to the solid-phase resin via its free β-carboxyl group.
Chain Elongation: The desired linear peptide sequence is assembled on the Nα-amino group using standard automated Fmoc-SPPS.
Selective Deprotection: The Nα-Fmoc group of the final amino acid and the α-carboxyl OFm group of the initial aspartate are both removed using a base (e.g., piperidine). The rest of the peptide, with its acid-labile side-chain protecting groups, remains fully protected and attached to the resin.
On-Resin Cyclization: A coupling reagent is added to promote the formation of a peptide bond between the now-free N-terminal amine and the α-carboxyl group, forming the cyclic peptide while it is still attached to the solid support. researchgate.net
Final Cleavage: The cyclic peptide is cleaved from the resin using strong acid (e.g., TFA), which also removes the remaining side-chain protecting groups.
This side-chain anchoring strategy is highly amenable to library synthesis formats like the "split-and-mix" method, allowing for the generation of large, diverse libraries of cyclic peptides for high-throughput screening. qyaobio.com Research has demonstrated the successful application of this method, using building blocks like Boc-Asp-OFm (in Boc chemistry) and its conceptual equivalent in Fmoc chemistry, to create RGD-based cyclic peptide libraries. nih.gov
Table 2: Research Findings on Peptide Library Synthesis Using Orthogonal Strategies
| Library Type | Key Building Block | Synthetic Strategy | Research Outcome | Reference |
| Cyclic Peptides | Boc-Asp-OFm | Side-chain anchoring, on-resin cyclization, and HF cleavage. | Successful synthesis of RGD-based cyclic peptide mixtures, demonstrating the viability of the side-chain attachment strategy for library generation. | nih.gov |
| Cyclic Peptides | Fmoc-Asp(O-2-PhiPr)-OH | Side-chain protection with a mildly acid-labile group. | The 2-PhiPr group provides protection against aspartimide formation, making it a derivative of choice for synthesizing cyclic peptides prone to this side reaction. | sigmaaldrich.com |
| Trifunctional Peptide Library | Fmoc-Asp(OFm)-OH | Incorporation of trifunctional residues with base-labile side-chain protection. | Demonstrated high-yield synthesis (96%) of peptides containing Asp(OFm), suitable for post-synthesis modification on solid support for library applications. | mdpi.com |
| General Peptide Libraries | Fmoc-protected amino acids | Split-and-mix synthesis or SPOT synthesis on membranes. | Fmoc chemistry is the basis for most modern combinatorial peptide library synthesis, enabling the creation of millions of distinct peptide sequences. | qyaobio.com |
Q & A
Basic: What are the standard experimental protocols for synthesizing Fmoc-Asp-OFm hydrogels?
Answer:
this compound hydrogels are typically prepared by dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 3 mg/mL, followed by mixing with aqueous solutions under controlled conditions. For example:
- Basic hydrogel formation : Mix the DMSO solution with double-distilled water in a 2:8 ratio.
- Calcium-enriched hydrogels : Combine with 7 mM CaCl₂ solution to enhance ionic crosslinking.
- Phosphate-containing hydrogels : Use 7 mM CaCl₂ and 0.6 M Na₂HPO₄ to mimic biomineralization conditions .
Characterization methods such as rheology, scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR) should be employed to confirm gelation and structural properties. Ensure reproducibility by documenting solvent purity, temperature, and mixing protocols per journal guidelines .
Advanced: How can researchers design experiments to analyze the mechanical stability of this compound hydrogels under varying ionic conditions?
Answer:
To assess mechanical properties:
Vary ionic parameters : Adjust Ca²⁺ and HPO₄²⁻ concentrations (e.g., 7 mM Ca²⁺ vs. higher/lower concentrations) to study crosslinking density effects.
Use rheometry : Measure storage (G') and loss (G'') moduli to quantify viscoelasticity.
Compare with computational models : Employ molecular dynamics simulations (e.g., via WebMO) to predict hydrogel behavior under ionic stress, then validate experimentally .
Statistical rigor : Report mean ± standard deviation for triplicate measurements and justify significant figures based on instrument precision (e.g., ±0.1 Pa for rheology) .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s molecular interactions in hydrogels?
Answer:
- FTIR : Identify amide I (C=O stretch) and carboxylate peaks to confirm Fmoc deprotection and ionic bonding.
- Circular Dichroism (CD) : Monitor secondary structure changes (e.g., β-sheet formation) during self-assembly.
- NMR : Use ¹H NMR in DMSO-d₆ to track chemical shifts indicative of hydrogen bonding or π-π stacking .
Always reference known spectra from peer-reviewed studies to validate assignments and avoid misinterpretation .
Advanced: How should researchers address contradictions in reported biocompatibility data for this compound hydrogels?
Answer:
Contradictions may arise from:
- Variability in cell lines : Test multiple cell types (e.g., osteoblasts vs. fibroblasts) and document passage numbers.
- Methodological differences : Standardize cytotoxicity assays (e.g., MTT vs. live/dead staining) and incubation times.
- Data triangulation : Cross-validate findings with in vivo models (e.g., subcutaneous implantation in rodents) and computational toxicity predictions .
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and ensure ethical compliance in biological testing .
Advanced: What strategies optimize the integration of computational chemistry with this compound experimental workflows?
Answer:
Pre-synthesis modeling : Use density functional theory (DFT) to predict this compound’s self-assembly energetics.
Parameter alignment : Ensure simulated conditions (e.g., solvent polarity, temperature) match experimental setups.
Validation : Compare computed IR spectra or binding affinities with empirical data to identify discrepancies.
Data sharing : Archive raw computational outputs (e.g., .log files) in repositories like Zenodo for transparency .
Basic: What are the critical considerations for ensuring reproducibility in this compound hydrogel studies?
Answer:
- Documentation : Detail solvent batches, pH, and mixing rates in supplementary materials.
- Control experiments : Include blank hydrogels (without this compound) and commercial hydrogel benchmarks.
- Peer review : Share protocols via preprints (e.g., bioRxiv) for community feedback before formal submission .
Advanced: How can researchers formulate statistically robust hypotheses for this compound’s bone tissue engineering applications?
Answer:
Define variables : Independent variables (e.g., Ca²⁺ concentration), dependent variables (e.g., compressive strength).
Power analysis : Calculate sample sizes to detect significant differences (α=0.05, power=0.8).
Pilot studies : Conduct small-scale experiments to refine protocols and minimize resource waste.
Ethical alignment : Justify animal or human-derived cell use per institutional review board (IRB) guidelines .
Advanced: What methodologies resolve conflicting data on this compound’s enzymatic degradation rates?
Answer:
- Enzyme specificity : Test collagenase vs. esterase activity to identify degradation pathways.
- Environmental controls : Maintain consistent pH (e.g., 7.4 for physiological conditions) and temperature.
- Kinetic modeling : Fit degradation data to first-order or Michaelis-Menten models to derive rate constants.
- Meta-analysis : Compare degradation half-lives across studies using standardized units (e.g., % mass loss/day) .
Basic: What are the best practices for reporting this compound synthesis in a manuscript?
Answer:
- Structured methods : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to describe synthesis, purification, and characterization.
- Data availability : Deposit raw NMR, FTIR, and rheology data in public repositories (e.g., Figshare).
- Ethical compliance : Disclose funding sources and conflicts of interest in dedicated sections .
Advanced: How can machine learning enhance the design of this compound-based biomaterials?
Answer:
- Feature selection : Train models on datasets linking molecular descriptors (e.g., logP, H-bond donors) to hydrogel properties.
- Predictive modeling : Use random forests or neural networks to forecast mechanical strength from synthesis parameters.
- Validation : Compare AI-predicted outcomes with experimental results to refine algorithmic accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
